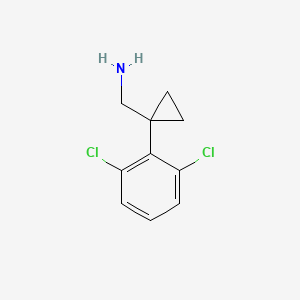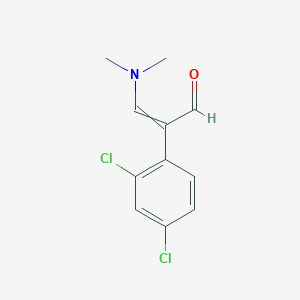![molecular formula C14H12N2OS B11739278 3-[(4-Methoxyphenyl)amino]-2-(thiophen-2-YL)prop-2-enenitrile](/img/structure/B11739278.png)
3-[(4-Methoxyphenyl)amino]-2-(thiophen-2-YL)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Methoxyphenyl)amino]-2-(thiophen-2-YL)prop-2-enenitrile is a compound that features a combination of a methoxyphenyl group, an amino group, a thiophene ring, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)amino]-2-(thiophen-2-YL)prop-2-enenitrile typically involves the condensation of 4-methoxyaniline with a thiophene-containing aldehyde or ketone, followed by the introduction of a nitrile group. Common synthetic methods include:
Claisen-Schmidt Condensation: This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound.
Nitrile Introduction: The nitrile group can be introduced through various methods, such as the reaction of the intermediate with cyanogen bromide or other nitrile-forming reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
3-[(4-Methoxyphenyl)amino]-2-(thiophen-2-YL)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield primary amines.
科学研究应用
3-[(4-Methoxyphenyl)amino]-2-(thiophen-2-YL)prop-2-enenitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
作用机制
The mechanism of action of 3-[(4-Methoxyphenyl)amino]-2-(thiophen-2-YL)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .
相似化合物的比较
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
3-[(4-Methoxyphenyl)amino]-2-(thiophen-2-YL)prop-2-enenitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxyphenyl and thiophene moieties contribute to its potential as a versatile pharmacophore and material science component .
属性
分子式 |
C14H12N2OS |
|---|---|
分子量 |
256.32 g/mol |
IUPAC 名称 |
3-(4-methoxyanilino)-2-thiophen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C14H12N2OS/c1-17-13-6-4-12(5-7-13)16-10-11(9-15)14-3-2-8-18-14/h2-8,10,16H,1H3 |
InChI 键 |
OVYDXMPELIXVLH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC=C(C#N)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11739205.png)

![hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739221.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739232.png)
amine](/img/structure/B11739236.png)
![1-(difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11739238.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11739243.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739253.png)
![1,5-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11739263.png)
![2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile](/img/structure/B11739269.png)
![4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11739284.png)
![2-[3-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11739285.png)
